molecular formula C6F18N3O12S6Sc B12326447 Scandium trifluoromethanesulfonimide

Scandium trifluoromethanesulfonimide

Cat. No.: B12326447
M. Wt: 885.4 g/mol
InChI Key: FUXLYEZEIZAKTL-UHFFFAOYSA-N
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Description

Scandium trifluoromethanesulfonimide is a chemical compound with the formula Sc[N(SO2CF3)2]3. It is a derivative of trifluoromethanesulfonimide and contains scandium as the central metal ion. This compound is known for its high Lewis acidity and is used in various catalytic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Scandium trifluoromethanesulfonimide can be synthesized by reacting scandium oxide with trifluoromethanesulfonic acid. The reaction typically involves heating scandium oxide with an excess of trifluoromethanesulfonic acid under controlled conditions to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the synthesis generally follows the laboratory preparation methods, scaled up to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

Scandium trifluoromethanesulfonimide is known to undergo various types of reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include aldehydes, ketones, and various nucleophiles. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures.

Major Products

The major products formed from reactions involving this compound include acetals, dioxolanones, and dioxanones, depending on the specific reaction conditions and substrates used.

Scientific Research Applications

Scandium trifluoromethanesulfonimide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which scandium trifluoromethanesulfonimide exerts its effects is primarily through its role as a Lewis acid. It coordinates with electron-rich species, facilitating various chemical transformations. The molecular targets and pathways involved include the activation of carbonyl compounds and the stabilization of reaction intermediates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Scandium trifluoromethanesulfonimide is unique due to its high Lewis acidity and stability in various reaction conditions. It is particularly effective in catalyzing acetalization and diastereoselective reactions, making it a valuable compound in organic synthesis.

Properties

Molecular Formula

C6F18N3O12S6Sc

Molecular Weight

885.4 g/mol

IUPAC Name

bis(trifluoromethylsulfonyl)azanide;scandium(3+)

InChI

InChI=1S/3C2F6NO4S2.Sc/c3*3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/q3*-1;+3

InChI Key

FUXLYEZEIZAKTL-UHFFFAOYSA-N

Canonical SMILES

C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Sc+3]

Origin of Product

United States

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